

Application Note: Densitometric Determination of Mebhydrolin Napadisylate in Tablets

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Compound of Interest		
Compound Name:	Mebbydrolin napadisylate	
Cat. No.:	B15197862	Get Quote

AN-HPTLC-028

Introduction

Mebhydrolin napadisylate is a first-generation antihistamine with antimuscarinic and sedative properties, commonly used for the symptomatic relief of allergic conditions such as urticaria and rhinitis.[1] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this active ingredient. High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a simple, rapid, and precise alternative to more complex chromatographic techniques for the quantification of Mebhydrolin napadisylate in tablet dosage forms.[1][2][3][4][5] This application note details a validated HPTLC-densitometric method for the determination of Mebhydrolin napadisylate in tablets.

Method Overview

The described method involves the extraction of Mebhydrolin napadisylate from a powdered tablet sample using a mixture of methanol and 25% ammonium hydroxide.[1][2][3][4][5] The extract is then applied to HPTLC silica gel 60 F254 plates, and the chromatogram is developed using a mobile phase of methanol and ethyl acetate.[1][2][3][4][5] Quantification is achieved by densitometric scanning of the chromatogram at 287 nm.[1][2][3][4][5] The method has been validated for specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5]

Experimental Protocols



- 1. Materials and Reagents
- Mebhydrolin Napadisylate Reference Standard: USP or equivalent.
- · Methanol: HPLC grade.
- Ethyl Acetate: HPLC grade.
- Ammonium Hydroxide (25%): Analytical grade.
- HPTLC Plates: Pre-coated with silica gel 60 F254 (20 cm x 10 cm).
- Sample Tablets: Commercially available Mebhydrolin napadisylate tablets.
- Filter Paper: Whatman No. 40 or equivalent.
- 2. Preparation of Solutions
- Solvent Mixture (for extraction): Prepare a mixture of methanol and 25% ammonium hydroxide in a 100:1.5 (v/v) ratio.[1][2][3][4][5]
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Mebhydrolin napadisylate reference standard in the solvent mixture to obtain a known concentration.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the solvent mixture to achieve concentrations in the range of 600–1600 ng/spot.[1][2][3][4][5]
- 3. Sample Preparation
- Weigh and finely powder twenty tablets to determine the average tablet weight.[1][3]
- Accurately weigh a portion of the powdered tablets equivalent to 12.5 mg of Mebhydrolin napadisylate and transfer it to a 25 mL volumetric flask.[1][3]
- Add approximately 15 mL of the solvent mixture to the flask and sonicate for 5 minutes to ensure complete dissolution of the active ingredient.[1][3]



- Dilute the solution to the mark with the solvent mixture and mix thoroughly.[1][3]
- Filter the solution through a Whatman No. 40 filter paper to remove insoluble excipients.[1][3] The filtrate is now ready for application on the HPTLC plate.
- 4. Chromatographic and Densitometric Conditions

The following table summarizes the optimized parameters for the HPTLC-densitometric analysis.

Parameter	Specification
Stationary Phase	HPTLC plates pre-coated with silica gel 60 F254
Mobile Phase	Methanol : Ethyl Acetate (1:1, v/v)[1][2][3][4][5]
Application Volume	2 μL[1][3]
Chamber Saturation	30 minutes with the mobile phase
Development Distance	8 cm
Drying	Air-dried
Detection Wavelength	287 nm (absorbance-reflectance mode)[1][2][3] [4][5]
Scanner	Densitometric scanner

Method Validation Summary

The HPTLC-densitometric method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

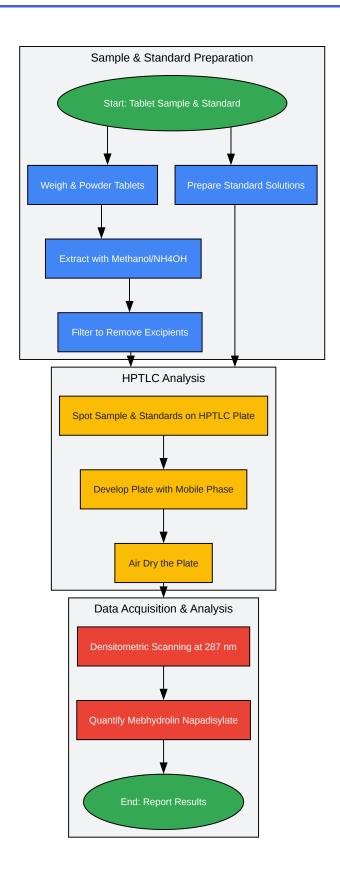


Validation Parameter	Result
Linearity Range	600-1600 ng/spot[1][2][3][4][5]
Correlation Coefficient (r)	> 0.99
Accuracy (Recovery)	99.3–100.8%[1][2][3][4][5]
Precision (RSD)	< 2%[1][2][3][4][5]
Limit of Detection (LOD)	18.5 ng/spot[1][2][3][4][5]
Limit of Quantification (LOQ)	55.5 ng/spot[1][2][3][4][5]
Specificity	No interference from tablet excipients or degradation products.[3]

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.

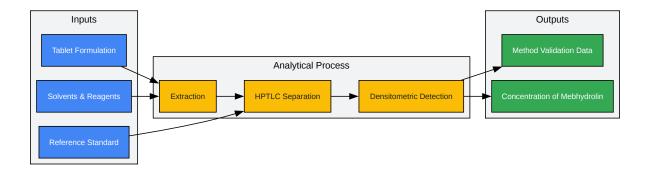




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Caption: Experimental workflow for the densitometric determination of Mebhydrolin napadisylate.



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Caption: Logical relationship of the analytical procedure's components.

Conclusion

The HPTLC-densitometric method presented is a simple, accurate, and precise technique for the routine quality control analysis of Mebhydrolin napadisylate in tablet formulations. The method is rapid and cost-effective, making it a suitable alternative to HPLC for this application. The validation data confirms that the method is reliable and can be confidently implemented in a quality control laboratory.

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